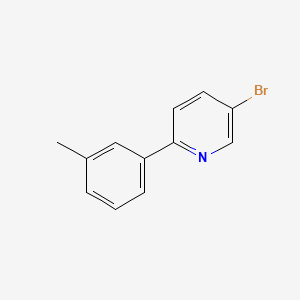

5-Bromo-2-(3-methylphenyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

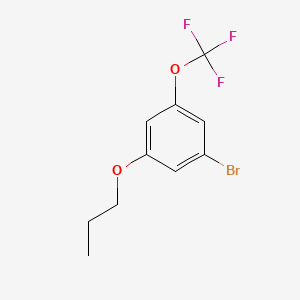

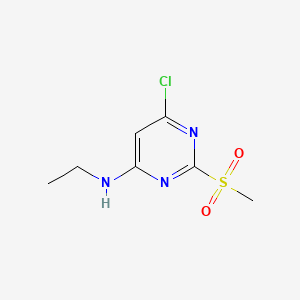

“5-Bromo-2-(3-methylphenyl)pyridine” is a chemical compound with the molecular formula C12H10BrN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(3-methylphenyl)pyridine” can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT) . These methods can provide information about the compound’s molecular electrostatic potential and frontier molecular orbitals .Chemical Reactions Analysis

The bromination reaction of similar compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester has been studied . The reaction is initiated by free radicals and has an activation energy of 37.02 kJ mol –1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-(3-methylphenyl)pyridine” can be analyzed using various techniques. For instance, the compound’s molecular electrostatic potential and frontier molecular orbitals can be studied using DFT .科学的研究の応用

Spectroscopic and Optical Properties : 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been studied for its spectroscopic characteristics using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This research contributes to understanding the molecular structure and properties of pyridine derivatives, which could be relevant to 5-Bromo-2-(3-methylphenyl)pyridine as well (Vural & Kara, 2017).

Synthesis of Novel Derivatives : The synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions has been explored. These derivatives have potential applications in chiral dopants for liquid crystals and show biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Molecular Structures and Synthesis Methods : Research on the synthesis of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, including 5-Methyl-2-trimethylsilyl-pyridine, has provided insights into the molecular structures of these compounds. This is relevant for understanding the structural properties of various pyridine derivatives (Riedmiller et al., 1999).

Antitumor Activity : The antitumor activity of pyridinesulfonamide derivatives, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, has been investigated. These studies contribute to the development of novel drugs with potential applications in cancer therapy (Zhou et al., 2015).

Ligand Tuning in Iridium Complexes : The role of ancillary ligands in the color tuning of iridium tetrazolate complexes, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine, has been studied. This research is relevant for the development of organic light-emitting devices and biological labeling applications (Stagni et al., 2008).

将来の方向性

特性

IUPAC Name |

5-bromo-2-(3-methylphenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVLJNWFFTUPGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677949 |

Source

|

| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(3-methylphenyl)pyridine | |

CAS RN |

1215073-45-2 |

Source

|

| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)